molecular formula C17H20N4O2 B5990012 N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide

N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide

Cat. No.: B5990012
M. Wt: 312.37 g/mol
InChI Key: KAXOBLVLOHNFSD-UHFFFAOYSA-N
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Description

N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethyl-3-aminopropanol with pyridine-3-carboxylic acid to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with pyridine-3-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide stands out due to its unique structural features, which confer specific biological activities and make it a valuable intermediate in organic synthesis. Its dual pyridine rings provide a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-17(2,11-20-15(22)13-5-3-7-18-9-13)12-21-16(23)14-6-4-8-19-10-14/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXOBLVLOHNFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CN=CC=C1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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